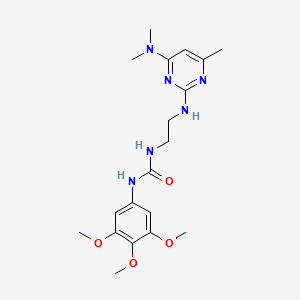
1-(2-((4-(Dimetilamino)-6-metilpirimidin-2-il)amino)etil)-3-(3,4,5-trimetoxifenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" represents a fascinating chemical structure with potential implications in various scientific fields. With a complex molecular arrangement, it bridges organic chemistry and practical applications in medicine and industry.
Aplicaciones Científicas De Investigación
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to form complex molecular structures.
Biology: It can act as a molecular probe in biological assays to study enzyme activities or protein interactions.
Medicine: Investigated for its potential as a pharmacological agent, possibly in the treatment of specific diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials or as an additive in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized through a multi-step organic process. The initial step involves the formation of the intermediate 4-(Dimethylamino)-6-methylpyrimidin-2-amine via nucleophilic substitution. This intermediate is then reacted with 2-bromoethylamine to yield the secondary amine. The final step includes the reaction of this secondary amine with 3-(3,4,5-trimethoxyphenyl)isocyanate under controlled conditions to produce the target compound.
Industrial Production Methods
For industrial-scale production, processes must be optimized for yield, purity, and cost-effectiveness. The reaction conditions typically involve controlled temperatures, pressures, and catalysts to ensure efficient synthesis. Continuous flow chemistry might be employed to facilitate large-scale production, minimizing batch-to-batch variations and ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, typically resulting in the formation of carboxylic acids or related functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can transform this compound into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium azide, alkoxides, or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines, alcohols.
Substitution: Corresponding substituted derivatives based on the nucleophile used.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity. The trimethoxyphenyl group is often associated with interactions with biological macromolecules.
Pathways Involved: It might participate in cellular signaling pathways, impacting cell division, apoptosis, or other critical cellular functions.
Comparación Con Compuestos Similares
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other structurally related compounds:
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-phenylurea: This compound shares a similar backbone but lacks the trimethoxyphenyl group, which may significantly impact its biological activity.
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-(4-methoxyphenyl)urea: The substitution of a methoxy group instead of the trimethoxy arrangement can lead to different pharmacokinetic and dynamic properties.
Propiedades
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-12-9-16(25(2)3)24-18(22-12)20-7-8-21-19(26)23-13-10-14(27-4)17(29-6)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,20,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAFFIRPPDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)
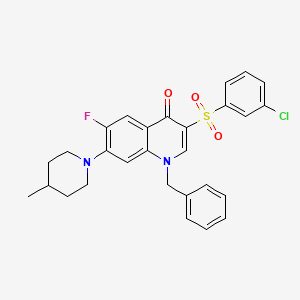
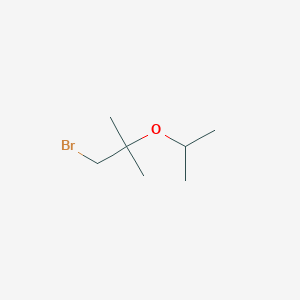
![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)
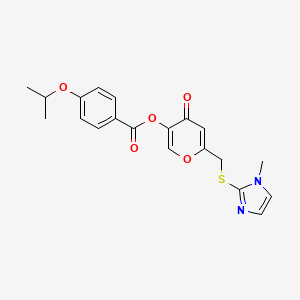
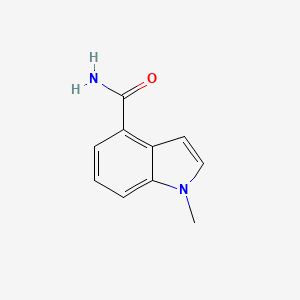
![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)
![ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B2443357.png)
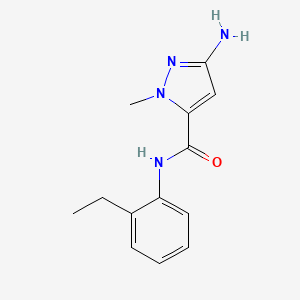
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2443360.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2443362.png)
![2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2443363.png)
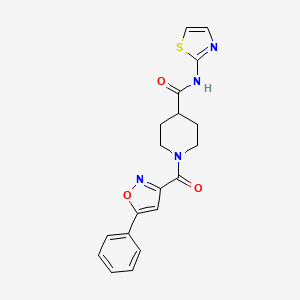
![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)
